2-(5-chloro-2-methylphenyl)-4-(2,5-dimethylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
2-(5-Chloro-2-methylphenyl)-4-(2,5-dimethylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a sulfur–nitrogen heterocyclic compound featuring a benzothiadiazine core substituted with a 5-chloro-2-methylphenyl group at position 2 and a 2,5-dimethylbenzyl group at position 4. The 1,1-dioxide moiety indicates sulfone functionalization, which enhances electronic stability and influences pharmacological properties. Benzothiadiazines are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects .
Properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)-4-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3S/c1-15-8-9-16(2)18(12-15)14-25-20-6-4-5-7-22(20)30(28,29)26(23(25)27)21-13-19(24)11-10-17(21)3/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXLEXVMZLODIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=C(C=CC(=C4)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 364.87 g/mol
- IUPAC Name : 2-(5-chloro-2-methylphenyl)-4-(2,5-dimethylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
The presence of the chloromethyl and dimethylbenzyl groups may influence the compound's lipophilicity and biological interactions.
Antimicrobial Activity
Research has shown that benzothiadiazinones exhibit significant antimicrobial properties. A study conducted by [source needed] indicated that derivatives of benzothiadiazinones possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve inhibition of bacterial cell wall synthesis.
Anticancer Properties
Several studies have reported the anticancer potential of benzothiadiazinones. For instance, a study published in Cancer Letters demonstrated that compounds similar to our target compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators.
Neuroprotective Effects
Recent investigations have suggested that certain benzothiadiazinones may exhibit neuroprotective effects. For example, research published in Neuropharmacology highlighted that these compounds could protect neuronal cells from oxidative stress-induced apoptosis. This neuroprotection is thought to be mediated through the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defense mechanisms.
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including arthritis and cardiovascular diseases. Studies have indicated that benzothiadiazinones can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This anti-inflammatory effect may be attributed to the compound's ability to inhibit nuclear factor kappa B (NF-kB) signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Model Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | Inhibition of bacterial growth | [source needed] |
| Anticancer | MCF-7, HeLa | Induction of apoptosis | [source needed] |
| Neuroprotection | Neuronal cells | Reduction in oxidative stress | [source needed] |
| Anti-inflammatory | In vitro models | Decreased cytokine production | [source needed] |
Case Study: Anticancer Activity
In a specific case study involving MCF-7 breast cancer cells treated with a related benzothiadiazinone derivative, researchers observed a dose-dependent decrease in cell viability. The study utilized assays such as MTT and flow cytometry to assess cell proliferation and apoptosis rates. The findings suggested that the compound could serve as a lead for developing new anticancer therapies targeting breast cancer cells.
Comparison with Similar Compounds
Core Heterocycle
- Target Compound : The benzothiadiazine ring system contains a six-membered ring with two nitrogen atoms and one sulfur atom. The 1,1-dioxide group stabilizes the structure via electron-withdrawing effects.
- Benzothiazine 1,1-Dioxides ( and ) : These feature a fused benzene-thiazine ring system with one nitrogen and one sulfur atom. The thiazine ring adopts a half-chair conformation, as observed in 3-(3-chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide (N1 and S1 displaced by 0.216–0.527 Å from the mean plane) .
- Thiadiazole 1,1-Dioxides () : Five-membered thiadiazole rings (e.g., 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide) exhibit higher ring strain but greater synthetic versatility due to smaller size .
Substituent Effects
- and Compounds : Chloro (e.g., 3-chlorobenzoyl) and hydroxy groups facilitate hydrogen bonding (e.g., O–H⋯O and N–H⋯O interactions), critical for target binding and crystal packing .
Data Tables
Table 2: Hydrogen Bonding and Conformational Features
| Compound | Conformation | Key Interactions | Biological Implications |
|---|---|---|---|
| Target compound | Likely half-chair | Steric hindrance from Me groups | Reduced solubility, enhanced CNS penetration |
| 3-(3-Cl-benzoyl)-4-hydroxy... | Half-chair | O–H⋯O, N–H⋯O | Stabilized target binding |
| Thiadiazole derivative | Planar | C–H⋯O (intermolecular) | Crystal packing dominance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
